Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-
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Overview
Description
Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- is an organic compound with the molecular formula C12H14O2S. This compound is characterized by a cyclopentanone ring substituted with a sulfinyl group attached to a 4-methylphenyl group. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- typically involves the reaction of cyclopentanone with 4-methylphenyl sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted sulfinyl derivatives.
Scientific Research Applications
Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
Cyclopentanone, 2-methyl-: A methyl-substituted cyclopentanone.
Cyclopentanone, 2-pentyl-: A pentyl-substituted cyclopentanone.
Uniqueness
Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group attached to a 4-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
56146-65-7 |
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Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfinylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O2S/c1-9-5-7-10(8-6-9)15(14)12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3 |
InChI Key |
HIHFDGSOXNGCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2CCCC2=O |
Origin of Product |
United States |
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